(S)-2-Hydroxybutyric acid
Overview
Description
(S)-2-Hydroxybutyric acid is a chiral organic compound with the molecular formula C4H8O3 It is a hydroxy acid, meaning it contains both a hydroxyl group (-OH) and a carboxylic acid group (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-2-Hydroxybutyric acid can be synthesized through several methods. One common approach involves the reduction of ethyl acetoacetate using sodium borohydride, followed by acid hydrolysis. Another method includes the asymmetric reduction of 2-oxobutyric acid using chiral catalysts to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Lactobacillus species, can be used to ferment glucose or other sugars to produce this compound. This method is advantageous due to its cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Hydroxybutyric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-oxobutyric acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield butanediol.
Esterification: Reaction with alcohols in the presence of acid catalysts can form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Esterification: Alcohols and sulfuric acid as a catalyst.
Major Products:
Oxidation: 2-Oxobutyric acid.
Reduction: Butanediol.
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
(S)-2-Hydroxybutyric acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of pharmaceuticals and other organic compounds.
Biology: It serves as a biomarker for certain metabolic disorders, such as lactic acidosis and ketoacidosis.
Medicine: Research is ongoing into its potential therapeutic uses, including its role in metabolic pathways and its effects on cellular processes.
Industry: It is used in the production of biodegradable plastics and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of (S)-2-Hydroxybutyric acid involves its role as an intermediate in the metabolism of amino acids and fatty acids. It is involved in the catabolic pathways of threonine and methionine. The compound acts on specific enzymes and pathways, influencing metabolic processes and energy production within cells.
Comparison with Similar Compounds
Lactic Acid: Another hydroxy acid with similar properties but differs in its metabolic pathways and applications.
3-Hydroxybutyric Acid: A related compound involved in ketone body metabolism.
2-Hydroxyisobutyric Acid: Similar in structure but with different stereochemistry and biological roles.
Uniqueness: (S)-2-Hydroxybutyric acid is unique due to its specific chiral configuration, which influences its interactions with biological molecules and its role in metabolic pathways. Its applications in chiral synthesis and as a biomarker for metabolic disorders further distinguish it from similar compounds.
Properties
IUPAC Name |
(2S)-2-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFENDNXGAFYKQO-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312294 | |
Record name | (S)-2-Hydroxybutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxybutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000008 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3347-90-8 | |
Record name | (S)-2-Hydroxybutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3347-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxybutyric acid, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003347908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-Hydroxybutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-Hydroxybutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYBUTYRIC ACID, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X9IM06H49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Hydroxybutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000008 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
44.2 °C | |
Record name | 2-Hydroxybutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000008 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How efficient is the biosynthetic production of (S)-2-Hydroxybutyric acid using Escherichia coli?
A2: Research indicates remarkable efficiency in the biosynthetic route. Studies have demonstrated the complete conversion of up to 750 mM of L-threonine into optically pure (S)-2-HB. [] Furthermore, by fine-tuning the expression levels of the enzymes involved in the cascade reaction, researchers have achieved impressive titers of (S)-2-HB, reaching up to 143 g/L within 16 hours. [] This titer represents a significant improvement over previously reported yields and highlights the potential of this approach for industrial-scale production of (S)-2-HB.
Q2: Beyond its use as a chiral building block, are there other applications of this compound?
A3: Yes, (S)-2-HB serves as a key intermediate in the synthesis of various pharmaceuticals, including the anticancer agent diflomotecan. [] Diflomotecan is a derivative of homocamptothecin, and the development of efficient and scalable routes to access its building blocks, such as (S)-2-HB, is crucial for its production. The asymmetric synthesis of the diflomotecan building block utilizing (S)-2-HB as a starting material showcases its versatility in complex molecule synthesis. []
Q3: What is being done to improve the biosynthesis of this compound further?
A3: Current research focuses on optimizing the multi-enzyme cascade within Escherichia coli. This includes strategies to:
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